2-(吗啉甲基)二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Morpholinomethyl)benzophenone is a chemical compound that is part of a broader class of organic molecules where a morpholine moiety is attached to a benzophenone structure. This type of compound is significant in various fields, including medicinal chemistry and material science, due to its potential biological activity and photophysical properties.

Synthesis Analysis

The synthesis of benzophenone derivatives often involves multi-step reaction sequences. For instance, the synthesis of benzophenone-containing analogues of phosphatidylcholine was achieved through Suzuki coupling and subsequent incorporation into acyl- and ether-linked analogues . Similarly, novel 2-morpholine carboxylic acid derivatives were synthesized and further elaborated to other complex structures . Another example includes the synthesis of a polyheterocyclic compound involving a microwave-assisted one-pot process with a sequence of reactions, including Ugi-Zhu/aza Diels-Alder cycloaddition and N-acylation . These methods highlight the versatility and complexity of synthetic approaches used to create morpholine and benzophenone-containing compounds.

Molecular Structure Analysis

The molecular structure of compounds like 2-(Morpholinomethyl)benzophenone is characterized by the presence of a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms. This structure is often analyzed using techniques such as NMR, FT-IR, and HRMS, which provide detailed information about the chemical environment and connectivity of atoms within the molecule .

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions, including heteroannulation and aza-benzilic ester rearrangement, to form chiral morpholinones . These reactions are crucial for constructing N,O-heterocycles, which are important scaffolds in drug development. Additionally, the reactivity of morpholine-containing benzophenone analogues can be exploited to synthesize compounds with potential anti-proliferative activity against neoplastic cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Morpholinomethyl)benzophenone derivatives are influenced by the presence of the morpholine and benzophenone moieties. These compounds often exhibit good to excellent yields and can be synthesized under mild reaction conditions, which are advantageous for practical applications . The chiral nature of some morpholine derivatives is also significant, as it can be crucial for the biological activity of the compound . The antiproliferative activity of certain derivatives indicates that the substitution pattern on the benzophenone ring can significantly affect the biological properties of these molecules .

科学研究应用

光化学性质和应用

2-(吗啉甲基)二苯甲酮是二苯甲酮(BP)的衍生物,由于其独特的光化学性质而被广泛利用。在 365 nm 的 n-π* 激发下,BP 形成双自由基三线态,该三线态可以从 C-H 键中抽象出氢原子,从而形成稳定的共价 C-C 键。这种光导向共价附着过程被用于各种应用中,包括配体-蛋白质相互作用的结合/接触位点定位、分子靶标和相互作用组定位、蛋白质组分析、生物共轭和生物聚合物的位点定向修饰以及表面接枝和固定。其在环境光中的稳定性和对水的低反应性,以及含 BP 的结构单元的可用性,突出了其在生物化学、生物有机化学和材料科学中的实际优势 (Dormán 等人,2016)。

在癌症研究中的应用

在癌症研究中,已经合成并评估了新型吗啉共轭二苯甲酮类似物对肿瘤发展的拮抗作用。由于存在某些官能团,特定的衍生物对各种类型的鼠和小鼠肿瘤细胞表现出显着的抗增殖活性。这些化合物已证明具有在 G2/M 期阻滞细胞周期并诱导细胞凋亡的能力,为癌症治疗提供了广阔的前景 (Al-Ghorbani 等人,2017)。

环境应用

二苯甲酮衍生物在环境科学中也找到了应用。例如,已在水溶液中研究了常见紫外线过滤剂二苯甲酮-2 (BP-2) 的降解动力学和途径。了解降解过程,特别是 BP-2 的羰基与臭氧的反应性,有助于去除这些化合物在水生环境中的雌激素毒性风险 (Wang 等人,2018)。

纳米纤维生产中的光交联

二苯甲酮已用于制备聚(2-乙基-2-恶唑啉)-二苯甲酮(PEtOx-BP)共聚物,用于通过水性静电纺丝和光交联制备水稳性纳米纤维。受不同紫外线 (UV) 照射方法影响的光交联过程显着提高了纳米纤维的水稳定性,使其在药物递送和组织工程等生物医学应用中具有价值 (Li 等人,2019)。

属性

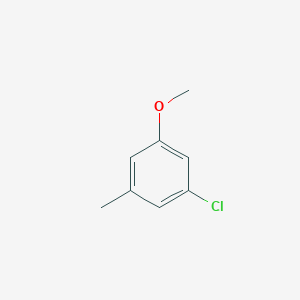

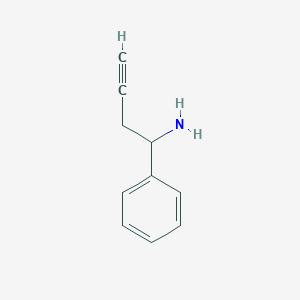

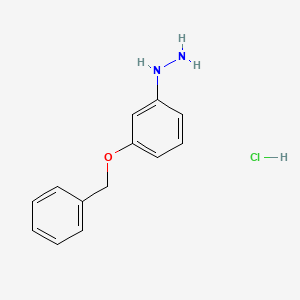

IUPAC Name |

[2-(morpholin-4-ylmethyl)phenyl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-18(15-6-2-1-3-7-15)17-9-5-4-8-16(17)14-19-10-12-21-13-11-19/h1-9H,10-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGNDEVPFOAICT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517352 |

Source

|

| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Morpholinomethyl)benzophenone | |

CAS RN |

736075-46-0 |

Source

|

| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,8-Dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1355035.png)